3-Hydroxy-5-(4-chlorophenyl)isoxazole
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Overview
Description
3-Hydroxy-5-(4-chlorophenyl)isoxazole is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(4-chlorophenyl)isoxazole can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the condensation of primary nitro compounds with aldehydes or activated ketones, leading to the formation of isoxazole derivatives . These reactions typically require specific conditions such as the presence of catalysts like Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes have been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of microwave irradiation and solid-phase synthesis to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Scientific Research Applications
3-Hydroxy-5-(4-chlorophenyl)isoxazole has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxy-5-(4-chlorophenyl)isoxazole include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 3-Hydroxy-5-phenylisoxazole
- 5-(4-Methoxyphenyl)isoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a hydroxy group and a chlorophenyl group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific and industrial applications .
Biological Activity
3-Hydroxy-5-(4-chlorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of a chlorophenyl group enhances its biological activity, making it a candidate for various pharmacological applications.
Anticancer Activity
Several studies have demonstrated the anticancer potential of isoxazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.022 |
HepG2 | 0.065 |
MCF-7 | 0.045 |
These values suggest that the compound is particularly potent against HeLa cells, with an IC50 value significantly lower than many standard chemotherapeutic agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells.
Table 2: Inhibition of Cytokine Production by this compound
Cytokine | Concentration (µM) | % Inhibition |
---|---|---|
TNF-α | 10 | 45% |
IL-6 | 10 | 38% |
IL-1β | 10 | 50% |
The ability to inhibit these cytokines indicates potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been studied extensively. For instance, compounds similar to this compound have shown activity against both gram-positive and gram-negative bacteria.
Table 3: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
---|---|
Staphylococcus aureus | 40 |
Escherichia coli | 70 |
These results indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Regulation of Inflammatory Pathways : It appears to modulate pathways involving NF-kB and MAPK, leading to reduced expression of inflammatory mediators.
- Antimicrobial Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable case study explored the effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, alongside improved survival rates. These findings underscore its potential as an antitumor agent .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYXFWMNCVTAMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NO2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14723-58-1 |
Source
|
Record name | 5-(4-chlorophenyl)-1,2-oxazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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